2,2,6,6-Tetramethyl-4-piperidinecarbonitrile

Vue d'ensemble

Description

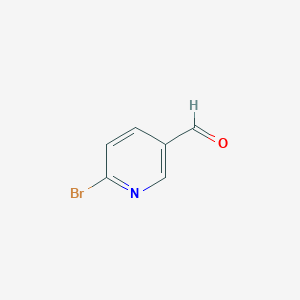

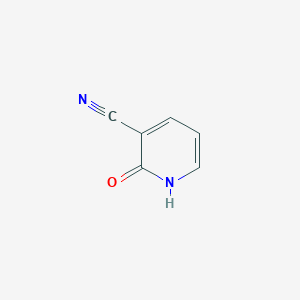

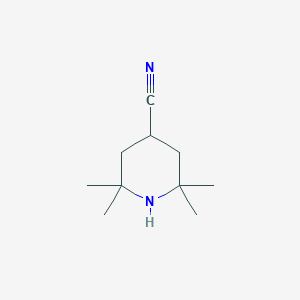

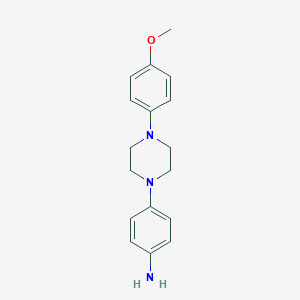

“2,2,6,6-Tetramethyl-4-piperidinecarbonitrile” is a chemical compound with the molecular formula C10H18N2 . It is a pinkish solid and is soluble in DMSO, Methanol, and Water . It is used in organic synthesis .

Synthesis Analysis

The synthesis of “2,2,6,6-Tetramethyl-4-piperidinecarbonitrile” can be achieved from Triacetonamine and Tosylmethyl isocyanide . A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .Molecular Structure Analysis

The molecular weight of “2,2,6,6-Tetramethyl-4-piperidinecarbonitrile” is 166.26 . The average mass is 166.263 Da and the monoisotopic mass is 166.147003 Da .Chemical Reactions Analysis

The compound is involved in various chemical reactions. For instance, it is used in the continuous synthesis of 2,2,6,6-tetramethyl-4-piperidinol over CuCrSr/Al2O3 .Physical And Chemical Properties Analysis

“2,2,6,6-Tetramethyl-4-piperidinecarbonitrile” is a pinkish solid . It has a melting point of 230°C dec . It is soluble in DMSO, Methanol, and Water .Applications De Recherche Scientifique

Synthesis of Hindered Amine Light Stabilizers (HALS)

2,2,6,6-Tetramethyl-4-cyanopiperidine is a key raw material in the synthesis of Hindered Amine Light Stabilizers (HALS). HALS are widely used in the synthesis of many polymers, such as polypropylene, polyethylene, polystyrene, polyvinylchloride, polyamides, polyesters, polyacetals, polyurethanes, and so on .

Production of 2,2,6,6-Tetramethyl-4-Piperidinol (TMP)

A continuous process was developed for catalytic hydrogenation of triacetoneamine (TAA) to 2,2,6,6-tetramethyl-4-piperidinol (TMP), both of which are indispensable raw materials of hindered amine light stabilizers .

Synthesis of Allylated Tertiary Amines

2,2,6,6-Tetramethylpiperidine can be used as a reactant to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Production of Hydroxylamines

This compound can also be used in the synthesis of hydroxylamines via oxidation in the presence of oxone as an oxidant .

Synthesis of Sulfenamide Compounds

2,2,6,6-Tetramethylpiperidine can be used to synthesize sulfenamide compounds by reacting with heterocyclic thiols in the presence of iodine as an oxidant .

Synthesis of Bis (2,2,6,6-tetramethyl-4-piperidinyl) Maleate

Bis (2,2,6,6-tetramethyl-4-piperidinyl) maleate is a key intermediate for preparing new types of HALS and several synthesis methods have been reported .

Safety and Hazards

Mécanisme D'action

Target of Action

2,2,6,6-Tetramethyl-4-cyanopiperidine is a hindered secondary amine . It is used to prepare metallo-amide bases and selective generation of silylketene acetals . .

Mode of Action

For instance, it can be used to synthesize allylated tertiary amines via allylic amination of allylic chlorides .

Pharmacokinetics

It is soluble in dmso, ethanol, and water , which may influence its bioavailability.

Action Environment

Environmental factors can influence the action, efficacy, and stability of 2,2,6,6-Tetramethyl-4-cyanopiperidine. For instance, it is recommended to store the compound at -20°C , suggesting that temperature can affect its stability

Propriétés

IUPAC Name |

2,2,6,6-tetramethylpiperidine-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18N2/c1-9(2)5-8(7-11)6-10(3,4)12-9/h8,12H,5-6H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOKXGFDUBRWFCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(CC(N1)(C)C)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6070695 | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

CAS RN |

67845-90-3 | |

| Record name | 2,2,6,6-Tetramethyl-4-piperidinecarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67845-90-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067845903 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Piperidinecarbonitrile, 2,2,6,6-tetramethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6070695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q & A

Q1: How does 4-Cyano-2,2,6,6-tetramethylpiperidine contribute to the magnetic properties observed in the synthesized lanthanide-radical chains?

A1: 4-Cyano-2,2,6,6-tetramethylpiperidine, a stable radical, plays a crucial role in dictating the magnetic behavior of the lanthanide-radical chains. [] The radical's unpaired electron strongly interacts with the lanthanide ions, resulting in significant antiferromagnetic coupling. [] This coupling strength is remarkably high, particularly in the gadolinium derivative (Gd-TEMPO-CN), setting a new benchmark for Gd-radical pairs. [] The strong coupling observed in the terbium derivative (Tb-TEMPO-CN) contributes to its single-molecule magnet behavior, a property of high interest in molecular magnetism. []

Q2: What is the significance of using computational chemistry methods like CASSCF in understanding the magnetic behavior of these lanthanide-radical chains?

A2: Computational methods like CASSCF prove invaluable in rationalizing the observed magnetic properties. [] For instance, in the case of Tb-TEMPO-CN, CASSCF calculations accurately predicted the strong antiferromagnetic coupling constant (JTb-rad) between the terbium ion and the TEMPO-CN radical. [] This computational validation strengthens the experimental findings and offers deeper insights into the underlying electronic interactions responsible for the observed magnetic behavior. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dihydro-4-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]-3H-1,2,4-triazol-3-one](/img/structure/B16755.png)

![Phenyl N-[4-[4-(4-methoxyphenyl)piperazin-1-yl]phenyl]carbamate](/img/structure/B16757.png)

![tert-Butyl N-[3-(aminomethyl)benzyl]carbamate](/img/structure/B16779.png)